molecular formula C13H16O3 B8352672 Methyl 4-(3-methylbutanoyl)benzoate

Methyl 4-(3-methylbutanoyl)benzoate

Cat. No.: B8352672
M. Wt: 220.26 g/mol
InChI Key: HSBBXGHBQXBHCG-UHFFFAOYSA-N
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Description

Methyl 4-(3-methylbutanoyl)benzoate is a benzoic acid derivative featuring a methyl ester group at the para position and a branched 3-methylbutanoyl substituent. Its molecular formula is C${14}$H${18}$O$_3$, with a molecular weight of 234.29 g/mol. The compound is synthesized via multi-step organic reactions, often involving coupling of acyl groups to aromatic rings followed by esterification. Key characterization data include 1H NMR (δ 7.98–7.96, m, 2H; δ 7.58, d, J = 8.7 Hz, 1H) and HRMS (observed [M+H]$^+$: 439.2419) . The branched acyl group contributes to its lipophilicity and steric profile, distinguishing it from simpler benzoate esters.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

methyl 4-(3-methylbutanoyl)benzoate

InChI

InChI=1S/C13H16O3/c1-9(2)8-12(14)10-4-6-11(7-5-10)13(15)16-3/h4-7,9H,8H2,1-3H3

InChI Key

HSBBXGHBQXBHCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Structural Comparison of Methyl Benzoate Derivatives
Compound Name Substituent(s) at Para Position Ester Group Key Functional Groups Molecular Weight (g/mol)
Methyl 4-(3-methylbutanoyl)benzoate 3-Methylbutanoyl Methyl Acyl, ester 234.29
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Quinoline-piperazine-carbonyl Methyl Quinoline, piperazine, ester ~480 (estimated)
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Pyridazin-3-yl-phenethylamino Ethyl Pyridazine, amino, ester ~365 (estimated)
Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b) Ureido-phenylacetamido Methyl Ureido, amide, ester 438.1 ([M+H]$^+$)
  • Key Observations: Ester Group: Methyl esters (e.g., target compound, C1, 4b) are less lipophilic than ethyl esters (e.g., I-6230) but more reactive toward hydrolysis. Substituent Complexity: Quinoline-piperazine derivatives (C1–C7) exhibit higher molecular weights and steric bulk compared to the target compound, likely reducing solubility . Functional Groups: Ureido and amide groups (4b, 4c) introduce hydrogen-bonding capacity, enhancing polarity relative to the target’s acyl group .

Analytical and Physicochemical Properties

Table 3: Analytical Data and Physical Properties
Compound Name 1H NMR Features HRMS/[M+H]$^+$ Melting Point (°C) Solubility Predictions
This compound δ 7.98–7.96 (m, 2H), δ 7.58 (d, 1H) 439.2419 72–74 Moderate (lipophilic)
C1 (quinoline derivative) Complex aromatic splitting ~480 (estimated) Not reported Low (bulky substituents)
4b (ureido derivative) Ureido protons at δ 6.5–8.0 438.1 Not reported Moderate (polar groups)
  • Key Observations: The target’s 1H NMR spectrum is simpler than quinoline derivatives, which exhibit complex splitting from piperazine and quinoline protons . The melting point (72–74°C) suggests moderate crystallinity, influenced by the branched acyl group’s steric effects .

Reactivity and Stability

  • 3-Methylbutanoyl Group: The branched chain may hinder electrophilic substitution reactions (e.g., nitration) compared to methyl benzoate derivatives with electron-withdrawing groups (e.g., nitro, as in ).
  • Ester Stability : Methyl esters are more prone to hydrolysis than ethyl analogs (e.g., I-6230) but less reactive than nitro-substituted benzoates .

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